



# Technical Support Center: Confirming TLR7/8 Pathway Activation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | TLR7 agonist 8 |           |
| Cat. No.:            | B12391880      | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers, troubleshooting tips, and protocols to help you confidently confirm the activation of the Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) pathways in your in vitro experiments.

# Frequently Asked Questions (FAQs) FAQ 1: What are the primary methods to confirm TLR7/8 pathway activation?

There are four main approaches to confirm TLR7/8 activation in vitro, each measuring a different stage of the signaling cascade:

- Reporter Gene Assays: These assays measure the transcriptional activity of key downstream transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[1][2]
- Cytokine & Chemokine Secretion: Activation of the TLR7/8 pathway leads to the production and secretion of pro-inflammatory cytokines and Type I interferons.[3][4] Measuring these secreted proteins is a robust indicator of pathway activation.
- Cell Surface Marker Upregulation: Activated immune cells, such as dendritic cells and B cells, upregulate co-stimulatory molecules like CD80, CD83, and CD86 on their surface.



 Downstream Signaling Protein Phosphorylation: This method directly measures the activation of key signaling intermediates, such as IRF7 and STAT1, by detecting their phosphorylated forms.[6][7][8][9]

# FAQ 2: Which cell types are suitable for TLR7/8 activation assays?

The choice of cell line depends on the specific TLR you are studying and the desired readout.

- · Primary Cells:
  - Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells that provides a systemic view of the immune response. Plasmacytoid dendritic cells (pDCs) within this population are major producers of IFN-α in response to TLR7 stimulation.[10]
     [11][12] Monocytes are primary responders to TLR8 agonists.[11][13]
  - Monocyte-Derived Dendritic Cells (moDCs): Differentiated from monocytes, these cells are potent antigen-presenting cells that respond to TLR7/8 stimulation by maturing and secreting cytokines.[14]
  - B-cells: Can be activated via TLR7.[15]
- Cell Lines:
  - HEK293 Cells: These cells do not endogenously express most TLRs but can be stably transfected to express human or murine TLR7 or TLR8.[13][16][17][18][19] They are commonly used for reporter gene assays.[16][17][20]
  - THP-1 Cells: A human monocytic cell line that endogenously expresses TLR8 and can be used to study cytokine secretion and NF-κB activation.[17]
  - RAW 264.7 Cells: A murine macrophage-like cell line suitable for studying TLR7 activation.
  - U1 Cells: A human promonocytic cell line latently infected with HIV-1, used to study TLR8-mediated activation.



### FAQ 3: What are common agonists for TLR7 and TLR8?

Several synthetic small molecules are widely used to activate TLR7 and/or TLR8.

| Agonist                  | Target(s)     | Typical In Vitro<br>Concentration                                                | Notes                                                                                                                         |
|--------------------------|---------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Imiquimod (R837)         | TLR7          | 1-10 μg/mL                                                                       | A weaker agonist, primarily selective for TLR7.[13][22]                                                                       |
| Resiquimod (R848)        | TLR7 and TLR8 | 0.1-10 μg/mL (104 ng/mL used for maximal cytokine production in some studies[4]) | A potent imidazoquinoline compound that activates both human TLR7 and TLR8.[13] [16]                                          |
| Gardiquimod              | TLR7          | 0.5-5 μg/mL                                                                      | A selective TLR7 agonist.                                                                                                     |
| CL075 (3M-002)           | TLR7 and TLR8 | 0.1-5 μg/mL                                                                      | A TLR7/8 agonist.[9]                                                                                                          |
| Motolimod (VTX-<br>2337) | TLR8          | 0.1-5 μΜ                                                                         | A selective TLR8 agonist.[11][21]                                                                                             |
| ssRNA40 / Poly(U)        | TLR7 / TLR8   | 1-10 μg/mL                                                                       | Natural ligands; often require a transfection reagent like LyoVec™ to enter the endosome where the receptors are located.[13] |

# FAQ 4: What controls are essential for a successful experiment?

Unstimulated Control: Cells treated with vehicle (e.g., DMSO or PBS) only. This establishes
the baseline level for your readout.



- Positive Control: A known potent agonist for your specific TLR (e.g., R848 for TLR7/8). This
  confirms that your cell system is responsive.
- Negative Control (for reporter assays): A parental cell line that does not express the TLR of interest (e.g., HEK-Blue™ Null1 cells) to ensure the response is TLR-specific.[16]
- Specificity Control (optional): Use a TLR antagonist or cells with a knockout/knockdown of a key signaling protein (e.g., MyD88) to confirm the signal is dependent on the TLR pathway.
   [21][23]

#### **Experimental Workflows & Signaling Pathway**

Below are diagrams illustrating the core signaling pathway and common experimental workflows.





Click to download full resolution via product page

Caption: TLR7/8 signaling pathway leading to cytokine and interferon production.





Click to download full resolution via product page

Caption: General workflow for a TLR7/8 reporter gene assay.





Click to download full resolution via product page

Caption: Workflow for measuring cytokine secretion via ELISA.

## Method-Specific Guides & Troubleshooting Method 1: Reporter Gene Assays



How It Works: This method uses a cell line (often HEK293) engineered to express a TLR (e.g., TLR7 or TLR8) and a reporter gene (like luciferase or SEAP) linked to a promoter containing response elements for NF-kB or IRF.[1][20] Ligand binding activates the TLR pathway, leading to transcription factor activation and subsequent production of the reporter protein, which can be easily quantified.[24][25]

#### Key Readouts:

- Luminescence (for luciferase reporters)[24][25]
- Colorimetric or fluorescent signal (for SEAP reporters)[16]

Troubleshooting Guide: Reporter Assays



| Problem                                            | Possible Cause(s)                                                                                                                                                                                                                                      | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                            |
|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No signal or very low signal with positive control | 1. Incorrect agonist concentration. 2. Cells are not healthy or are of a high passage number. 3. Reporter gene components (e.g., substrate) have expired or were improperly stored. 4. Incorrect cell line used (e.g., parental line without the TLR). | 1. Perform a dose-response curve for your positive control agonist. 2. Use a fresh vial of cells with a low passage number. Ensure optimal culture conditions.[20] 3. Use fresh, properly stored reagents. Equilibrate reagents to room temperature before use as recommended.[26] 4. Confirm the identity and specifications of your reporter cell line.[16] [18] |
| High background signal in unstimulated wells       | <ol> <li>High cell density leading to<br/>spontaneous activation.</li> <li>Contamination of cell culture.</li> <li>Serum components in the<br/>media are activating the cells.</li> </ol>                                                              | 1. Optimize cell seeding density. 2. Check for mycoplasma or bacterial contamination. 3. Consider reducing serum concentration during the stimulation phase or using a different batch of FBS.                                                                                                                                                                     |
| High variability between replicate wells           | 1. Inconsistent cell seeding. 2. Pipetting errors when adding agonist or assay reagents. 3. Edge effects in the 96-well plate.                                                                                                                         | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a multichannel pipette for reagent addition where possible. Ensure complete mixing in each well.  [25] 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.                                                                                   |

### **Method 2: Cytokine Secretion Analysis**



How It Works: This is a highly functional endpoint that measures the proteins secreted by cells following pathway activation. ELISA (Enzyme-Linked Immunosorbent Assay) is the most common method for quantifying a single cytokine (e.g., TNF- $\alpha$ , IL-6, or IFN- $\alpha$ ).[27][28][29] Multiplex assays (e.g., Luminex) can measure dozens of cytokines simultaneously from a single small-volume sample.[3]

#### Key Readouts:

Concentration (pg/mL or ng/mL) of specific cytokines like TNF-α, IL-6, IL-12, and IFN-α.[3][4]
 [5][30]

Typical Cytokine Responses to TLR7/8 Stimulation in Human PBMCs[3]

| Cytokine | Response to TLR7<br>Agonist          | Response to TLR8<br>Agonist | Response to<br>TLR7/8 Agonist |
|----------|--------------------------------------|-----------------------------|-------------------------------|
| TNF-α    | Increased                            | Greatly Increased           | Greatly Increased             |
| IL-6     | Increased                            | Greatly Increased           | Greatly Increased             |
| IL-1β    | Modest Increase                      | Increased                   | Increased                     |
| IFN-α    | Greatly Increased (mainly from pDCs) | Minimal to no increase      | Increased                     |
| CCL4     | Increased                            | Increased                   | Increased                     |

Troubleshooting Guide: ELISA



| Problem                  | Possible Cause(s)                                                                                                                                   | Recommended Solution(s)                                                                                                                                                                                                                                                                                                            |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No signal or weak signal | 1. Cytokine concentration is below the detection limit of the kit. 2. Incubation times were too short. 3. Inactive detection antibody or conjugate. | 1. Concentrate the supernatant or use a more sensitive ELISA kit. Ensure the stimulation time was sufficient (e.g., 24-48h for peak secretion). 2. Follow the kit protocol's recommended incubation times precisely.[27] [28] 3. Use fresh reagents and ensure they are stored correctly.                                          |
| High background          | Insufficient washing     between steps. 2. Non-specific     binding of antibodies. 3.     Substrate solution was     exposed to light.              | 1. Ensure all wells are completely aspirated and washed thoroughly according to the protocol. Tap the plate on absorbent paper to remove residual buffer.[28] 2. Ensure the blocking step was performed correctly with the recommended blocking buffer.  3. Protect the substrate from light and use it within its shelf life.[28] |
| Standard curve is poor   | <ol> <li>Improper preparation of<br/>standards.</li> <li>Pipetting errors.</li> <li>Incorrect curve-fitting<br/>algorithm used.</li> </ol>          | 1. Prepare fresh standards for each assay. Ensure complete dissolution and perform serial dilutions carefully. 2. Use calibrated pipettes and new tips for each standard. 3. Use a four-parameter logistic (4-PL) curve fit for analysis.[31]                                                                                      |

### **Method 3: Cell Surface Marker Upregulation**



How It Works: TLR activation in antigen-presenting cells (APCs) like dendritic cells and monocytes induces their maturation. This process involves the increased expression of costimulatory molecules required for T-cell activation, such as CD80 and CD86. These markers can be quantified on a single-cell level using flow cytometry.[5]

#### Key Readouts:

- Percentage of positive cells (% of CD86+ cells).
- Mean Fluorescence Intensity (MFI) of the marker.

Troubleshooting Guide: Flow Cytometry

| Problem                             | Possible Cause(s)                                                                                                                                     | Recommended Solution(s)                                                                                                                                                                                                                                                                                              |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No shift in MFI or % positive cells | 1. Antibody clone is not optimal or is non-functional. 2. Insufficient stimulation time (upregulation can take 24-48h). 3. Incorrect gating strategy. | 1. Titrate your antibody and use a positive control cell type known to express the marker.  2. Perform a time-course experiment (e.g., 12h, 24h, 48h) to find the optimal stimulation time. 3. Set gates based on unstained and isotype controls. Ensure you are gating on the correct live, single-cell population. |
| High background staining            | <ol> <li>Non-specific antibody<br/>binding to Fc receptors. 2.</li> <li>Dead cells are non-specifically<br/>taking up the antibody.</li> </ol>        | 1. Include an Fc block step in your staining protocol. 2. Use a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to exclude dead cells from the analysis.                                                                                                                                               |

# Method 4: Downstream Signaling Protein Phosphorylation



#### Troubleshooting & Optimization

Check Availability & Pricing

How It Works: Within minutes to hours of TLR7/8 stimulation, key downstream signaling proteins are activated via phosphorylation. Western blotting with phospho-specific antibodies can detect the activated forms of proteins like IRF7 (at Ser471/472 in humans) and STAT1 (at Tyr701), a key mediator of the interferon response.[6][7][8][14][32][33]

#### Key Readouts:

• Presence and intensity of a band at the correct molecular weight corresponding to the phosphorylated protein.

Troubleshooting Guide: Western Blot



| Problem                             | Possible Cause(s)                                                                                                                                                          | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                         |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No phospho-protein band<br>detected | 1. Stimulation time was too short or too long (phosphorylation is often transient). 2. Phosphatases in the lysate degraded the phospho-proteins. 3. Poor antibody quality. | 1. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to capture the peak phosphorylation event.[9] 2. ALWAYS use lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. 3. Use a phospho-specific antibody validated for Western blot.[6][8][32] Run a positive control lysate if available (e.g., cells treated with IFN-α for p-STAT1[33]). |
| Multiple non-specific bands         | Antibody concentration is too high. 2. Insufficient blocking or washing.                                                                                                   | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time (e.g., to 1-2 hours at RT) or use a different blocking agent (e.g., BSA instead of milk for phosphoantibodies). Increase the duration and number of wash steps.                                                                                                                               |
| Weak signal                         | <ol> <li>Insufficient protein loaded.</li> <li>Poor transfer from gel to<br/>membrane.</li> </ol>                                                                          | 1. Perform a protein quantification assay (e.g., BCA) and load at least 20-30 µg of total protein per lane. 2. Confirm successful transfer by staining the membrane with Ponceau S after transfer.                                                                                                                                                                                              |

## **Key Experimental Protocols**



# Protocol 1: Dual-Luciferase® Reporter Assay for NF-κB Activation

This protocol is adapted for a dual-reporter system, which helps normalize for transfection efficiency and cell number.[26][34]

- Cell Seeding: Seed HEK293 cells co-transfected with a TLR7/8 expression plasmid, an NFκB-firefly luciferase plasmid, and a constitutively active Renilla luciferase plasmid into a white, clear-bottom 96-well plate. Allow cells to adhere overnight.
- Stimulation: Carefully remove the growth media and replace it with fresh media containing your TLR agonist (e.g., R848) or test compound at various concentrations. Include unstimulated (vehicle) controls.
- Incubation: Incubate the plate for 16-24 hours at 37°C in a CO<sub>2</sub> incubator.[19]
- Cell Lysis: Remove the media and wash cells once with 1X PBS. Add 20-50 μL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a rocker or orbital shaker.[25]
- Firefly Luciferase Measurement: Add 100 μL of Luciferase Assay Reagent II (LAR II) to each well of a white, opaque 96-well luminometer plate.[25][34] Transfer 20 μL of your cell lysate into the wells, mix, and immediately measure the firefly luminescence (Signal 1).
- Renilla Luciferase Measurement: Add 100 μL of Stop & Glo® Reagent to the same wells.
   This quenches the firefly signal and initiates the Renilla reaction.[34] Immediately measure the Renilla luminescence (Signal 2).
- Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2) for each well. This normalized value represents NF-kB activity.

#### **Protocol 2: ELISA for IL-6 Secretion from PBMCs**

This protocol provides a general outline for a sandwich ELISA.[27][28][35]

 Cell Seeding & Stimulation: Isolate PBMCs and seed them in a 96-well culture plate at 2 x 10<sup>5</sup> cells/well. Stimulate with TLR agonists for 24 hours.



- Sample Collection: Centrifuge the plate and carefully collect the cell-free supernatant. Samples can be used immediately or stored at -80°C.
- Plate Coating (if not pre-coated): Coat a high-binding 96-well ELISA plate with capture antibody (anti-human IL-6) overnight at 4°C.[27]
- Blocking: Wash the plate 3-5 times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific sites by adding 200 μL of Assay Diluent or blocking buffer to each well and incubating for 1-2 hours at room temperature.[27]
- Sample Incubation: Wash the plate. Add 100 µL of your standards and collected supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[27][28]
- Detection Antibody: Wash the plate. Add 100 μL of biotinylated detection antibody (antihuman IL-6) to each well. Incubate for 1 hour at room temperature.[28]
- Enzyme Conjugate: Wash the plate. Add 100 μL of streptavidin-HRP conjugate to each well.
   Incubate for 30 minutes at room temperature in the dark.[27]
- Substrate Development: Wash the plate. Add 100 μL of TMB Substrate solution to each well.
   Incubate for 15-30 minutes in the dark until a color change is observed.[28]
- Stop Reaction: Add 50 μL of Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) to each well. The color will change from blue to yellow.
- Read Plate: Measure the absorbance at 450 nm within 30 minutes.
- Data Analysis: Subtract background absorbance, generate a standard curve, and calculate the concentration of IL-6 in your samples.

#### **Protocol 3: Western Blot for Phospho-IRF7**

- Cell Seeding & Stimulation: Seed an appropriate number of cells (e.g., 1-2 million cells in a 6-well plate) and allow them to adhere. Stimulate with a TLR7 agonist (e.g., Imiquimod) for a predetermined time (e.g., 1-4 hours).
- Lysis: Place the plate on ice, wash cells with ice-cold PBS, and add 100-200 μL of ice-cold
   RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect



the lysate, and clarify by centrifuging at high speed for 15 minutes at 4°C.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-IRF7 (Ser471/472) overnight at 4°C with gentle agitation.[6][32]
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
- Stripping & Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF7 or a housekeeping protein like β-actin or GAPDH.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Measurement of NF-κB activation in TLR-activated macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Al discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cellsignal.com [cellsignal.com]
- 7. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Altered phenotype and Stat1 expression in Toll-like receptor 7/8 stimulated monocytederived dendritic cells from patients with primary Sjögren's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. invivogen.com [invivogen.com]
- 18. novusbio.com [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. abeomics.com [abeomics.com]

#### Troubleshooting & Optimization





- 21. Novel TLR7/8 agonists promote activation of HIV-1 latent reservoirs and human T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Targeting the innate immune receptor TLR8 using small-molecule agents PMC [pmc.ncbi.nlm.nih.gov]
- 24. Luciferase Assay System Protocol [promega.com]
- 25. Luciferase reporter assay [bio-protocol.org]
- 26. assaygenie.com [assaygenie.com]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip PMC [pmc.ncbi.nlm.nih.gov]
- 28. bmgrp.com [bmgrp.com]
- 29. researchgate.net [researchgate.net]
- 30. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Phospho-IRF7 (Ser471, Ser472) Polyclonal Antibody (PA5-114592) [thermofisher.com]
- 33. cellsignal.com [cellsignal.com]
- 34. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 35. biovendor.com [biovendor.com]
- To cite this document: BenchChem. [Technical Support Center: Confirming TLR7/8 Pathway Activation In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391880#how-to-confirm-tlr7-8-pathway-activation-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com